molecular formula C26H14 B087117 Dibenzo[b,pqr]perylene CAS No. 190-95-4

Dibenzo[b,pqr]perylene

Cat. No.: B087117
CAS No.: 190-95-4
M. Wt: 326.4 g/mol
InChI Key: UJPJAAQMHAHWRM-UHFFFAOYSA-N
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Description

Dibenzo[b,pqr]perylene is a polycyclic aromatic hydrocarbon with the molecular formula C26H14. It is a large, planar molecule consisting of six fused benzene rings. This compound is known for its stability and unique electronic properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzo[b,pqr]perylene can be synthesized through various methods, including cyclodehydrogenation of suitable precursors. One common method involves the cyclization of appropriate polycyclic aromatic hydrocarbons under high-temperature conditions. The reaction typically requires a catalyst, such as palladium on carbon, and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions can be precisely controlled. The process includes the purification of the final product through techniques such as recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,pqr]perylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the aromatic system .

Scientific Research Applications

Dibenzo[b,pqr]perylene has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying the electronic properties of polycyclic aromatic hydrocarbons.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon irradiation.

    Industry: Utilized in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism by which Dibenzo[b,pqr]perylene exerts its effects is primarily through its interaction with electronic systems. The compound can absorb light and transfer energy to other molecules, leading to the generation of reactive species. This property is particularly useful in applications such as photodynamic therapy and organic electronics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzo[b,pqr]perylene is unique due to its larger size and extended conjugation, which imparts distinct electronic properties. This makes it particularly valuable in the study of organic semiconductors and other advanced materials .

Properties

IUPAC Name

heptacyclo[12.12.0.02,11.03,8.04,25.015,20.021,26]hexacosa-1(14),2(11),3(8),4,6,9,12,15,17,19,21(26),22,24-tridecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H14/c1-2-7-18-17(6-1)19-9-4-10-21-20-8-3-5-15-11-12-16-13-14-22(18)26(25(19)21)24(16)23(15)20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPJAAQMHAHWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C5=C(C=CC6=C5C(=CC=C6)C7=CC=CC(=C74)C2=C1)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172463
Record name Dibenzo(b,pqr)perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190-95-4
Record name Dibenzo(b,pqr)perylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(b,pqr)perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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